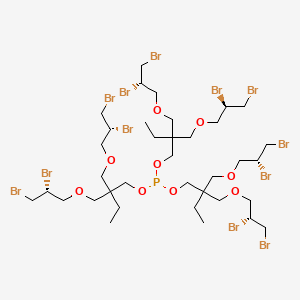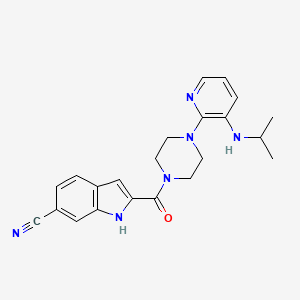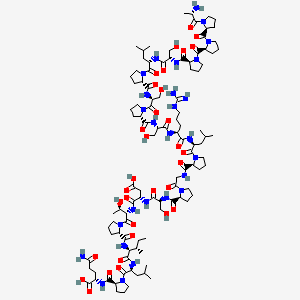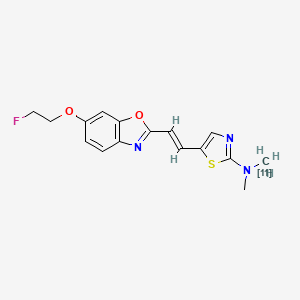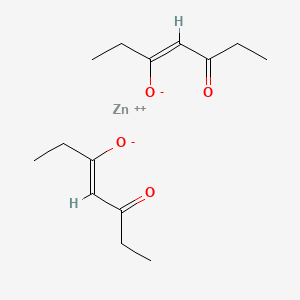
Zinc 3,5-heptanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc 3,5-heptanedione typically involves the reaction of zinc salts with 3,5-heptanedione under controlled conditions. One common method is the reaction of zinc acetate with 3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc 3,5-heptanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The ligand exchange reactions where the 3,5-heptanedione ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while reduction can produce alcohols or other reduced compounds .
Applications De Recherche Scientifique
Zinc 3,5-heptanedione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of zinc’s role in enzymatic functions and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: This compound is used in the production of high-performance materials, such as coatings and polymers, due to its stability and reactivity .
Mécanisme D'action
The mechanism by which zinc 3,5-heptanedione exerts its effects involves the coordination of zinc ions with the 3,5-heptanedione ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved include interactions with enzymes and other proteins that require zinc as a cofactor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetylacetonate: Another zinc coordination compound with similar applications in catalysis and materials science.
Copper 3,5-heptanedione: A copper analog with distinct reactivity and applications.
Nickel 3,5-heptanedione: A nickel analog used in similar contexts but with different catalytic properties .
Uniqueness
Zinc 3,5-heptanedione is unique due to its specific coordination chemistry and the properties imparted by the 3,5-heptanedione ligands. These properties make it particularly useful in applications requiring stable and reactive zinc complexes .
Propriétés
Numéro CAS |
21499-03-6 |
|---|---|
Formule moléculaire |
C14H22O4Zn |
Poids moléculaire |
319.7 g/mol |
Nom IUPAC |
zinc;(Z)-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C7H12O2.Zn/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-; |
Clé InChI |
ONLLWBFUSFRYNU-VKRZFSCASA-L |
SMILES isomérique |
CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Zn+2] |
SMILES canonique |
CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


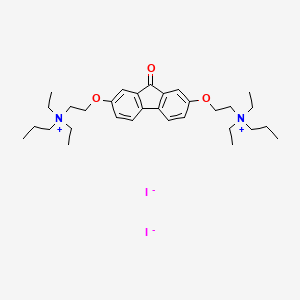
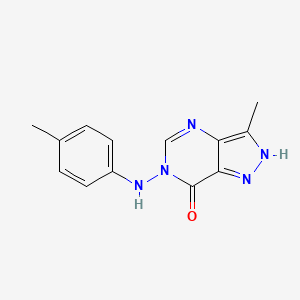
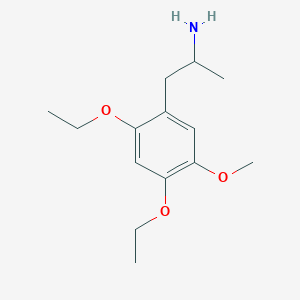
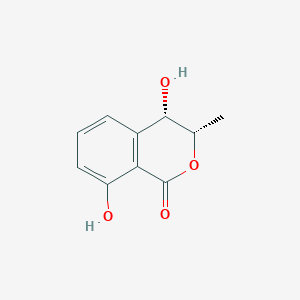

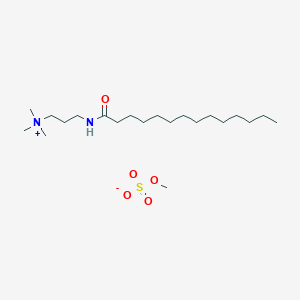

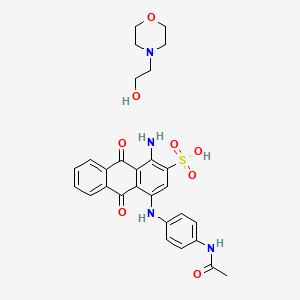
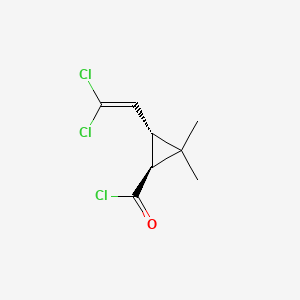
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
